

Comparison of different synthetic routes to Dasatinib and its intermediates

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A Comparative Guide to the Synthetic Routes of Dasatinib

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The complexity of its molecular structure has given rise to a variety of synthetic strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of different synthetic routes to Dasatinib and its key intermediates, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparison of Key Synthetic Routes

The synthesis of Dasatinib can be broadly categorized into several distinct approaches, primarily differing in the sequence of assembling the core heterocyclic systems and the introduction of the side chains. Below is a summary of three prominent synthetic routes, with comparative data on their efficiency.



Metric	Route A: Linear Approach	Route B: Convergent Approach	Route C: Late- Stage Side Chain Introduction
Overall Yield	~61%[1]	~68%[1][2]	Not explicitly stated, but generally high- yielding final step[3]
Number of Steps	6 stages[1]	4 stages[1][2]	Variable, depends on synthesis of precursors
Key Intermediate	2-chloro-N-(2-chloro- 6- methylphenyl)thiazole- 5-carboxamide[1][3][4]	2-amino-N-(2-chloro- 6- methylphenyl)thiazole- 5-carboxamide[1][2][5] [6]	N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[3][7][8]
Advantages	Well-established route	Higher overall yield, fewer steps, commercially viable[1]	High-yielding final step, allows for late-stage diversification[3]
Disadvantages	Lower overall yield, more steps	Requires careful control of reaction conditions	Synthesis of the penultimate intermediate can be complex

Synthetic Route Overviews

The following diagrams illustrate the logical flow of the compared synthetic routes for Dasatinib.

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carboxamide"]; A3 [label="Protected Amide"]; A4 [label="Coupled Pyrimidine Intermediate"]; A5 [label="Deprotected Intermediate"]; A6 [label="Dasatinib"];

}

subgraph "cluster_Route_B" { label="Route B: Convergent Approach"; bgcolor="#F1F3F4"; B1 [label="2-Aminothiazole-5-carboxylate"]; B2 [label="Boc-protected aminothiazole"]; B3 [label="2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9)"]; B4 [label="N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (5)"]; B5 [label="Dasatinib"];

}

subgraph "cluster_Route_C" { label="Route C: Late-Stage Side Chain Introduction"; bgcolor="#F1F3F4"; C1 [label="2-Aminothiazole-5-carboxylate"]; C2 [label="Substituted pyrimidine intermediate"]; C3 [label="2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid"]; C4 [label="Dasatinib"];

}}

Caption: Comparison of three synthetic strategies for Dasatinib.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic routes. Provided below are representative protocols for the synthesis of a key intermediate and the final product.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 9)[1]

This intermediate is central to the convergent synthesis of Dasatinib (Route B).

• Boc Protection of 2-aminothiazole-5-carboxylate: To a solution of 2-aminothiazole-5-carboxylate in a suitable solvent, Boc anhydride is added. The reaction mixture is stirred at room temperature to yield the Boc-protected compound.



- Hydrolysis: The resulting ester is hydrolyzed using a base such as sodium hydroxide in a
 mixture of THF and methanol to afford the corresponding carboxylic acid.
- Amidation: The carboxylic acid is then activated, for example with oxalyl chloride, followed by coupling with 2-chloro-6-methylaniline to form the amide.
- Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid in dichloromethane, to yield the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5carboxamide.

Synthesis of Dasatinib from Intermediate 5[3]

This final step is common to both Route A and Route B.

- Coupling Reaction: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (intermediate 5) is dissolved in a suitable solvent such as dioxane.
- Addition of Side Chain: 1-(2-hydroxyethyl)piperazine is added to the reaction mixture.
- Heating: The reaction is heated to reflux to drive the nucleophilic aromatic substitution.
- Isolation: After completion of the reaction, the mixture is cooled, and the product, Dasatinib, is isolated by filtration. Further purification can be achieved by recrystallization.

Workflow for a Typical Synthesis and Purification

The following diagram outlines a general workflow from starting materials to the final purified active pharmaceutical ingredient (API).

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Caption: General workflow for the synthesis and purification of Dasatinib.

Conclusion

The choice of a synthetic route for Dasatinib depends on several factors, including the desired scale of production, cost of starting materials, and the required purity of the final product. While earlier linear approaches are well-documented, more recent convergent strategies appear to offer improved efficiency in terms of overall yield and the number of synthetic steps. The late-stage introduction of the piperazine side chain also presents an attractive option, particularly for the synthesis of analogs for structure-activity relationship studies. The information provided in this guide serves as a valuable resource for researchers aiming to synthesize Dasatinib and its derivatives, enabling them to make informed decisions based on a comparative analysis of the available methods.

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